2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
This compound, with the chemical formula C21H12BrF4N3OS , is a fascinating member of the pyridine-based family. Its structure combines aromatic rings, cyano groups, and fluorinated moieties, making it intriguing for both synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes::
- Bromination and Cyanation :
- The synthesis typically starts with bromination of a 4-bromophenyl precursor.
- The brominated intermediate undergoes cyanoamination using a suitable reagent (e.g., sodium cyanide).
- The trifluoromethyl group is introduced via a separate step (e.g., using trifluoromethyl iodide).
- Finally, the sulfanyl group is added to complete the target compound.
- Bromination: Typically carried out using N-bromosuccinimide (NBS) or other brominating agents.
- Cyanation: Sodium cyanide (NaCN) or other cyanating agents.
- Trifluoromethylation: Trifluoromethyl iodide (CF3I) or related reagents.
- Sulfanylation: Various sulfanylating agents (e.g., thiols or disulfides).
- While industrial-scale production details are proprietary, the synthetic steps mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Reactivity::
- Oxidation : The compound’s aromatic rings are susceptible to oxidation under appropriate conditions.
- Substitution : The bromine atom can be replaced by other nucleophiles.
- Reduction : Reduction of the cyano group to an amine is feasible.
- Sulfanylation : The sulfanyl group can participate in various reactions.
- NBS : Used for bromination.
- NaCN : For cyanoamination.
- Trifluoromethylating Agents : To introduce the CF3 group.
- Thiols/Disulfides : For sulfanylation.
- The main product is the title compound itself.
- By modifying reaction conditions, regioisomers or other derivatives may form.
Scientific Research Applications
- Medicinal Chemistry : Investigated for potential drug development due to its unique structure.
- Biological Studies : Used as a probe to explore biological pathways.
- Materials Science : May find applications in materials with specific properties.
Mechanism of Action
- Molecular Targets : The compound likely interacts with specific proteins or enzymes.
- Pathways : Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Uniqueness : Its combination of bromine, cyano, and trifluoromethyl groups sets it apart.
- Similar Compounds : Other pyridine derivatives, such as 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide , share some features but lack the trifluoromethyl moiety.
Properties
CAS No. |
618383-56-5 |
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Molecular Formula |
C21H12BrF4N3OS |
Molecular Weight |
510.3 g/mol |
IUPAC Name |
2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H12BrF4N3OS/c22-13-3-1-12(2-4-13)18-9-17(21(24,25)26)16(10-27)20(29-18)31-11-19(30)28-15-7-5-14(23)6-8-15/h1-9H,11H2,(H,28,30) |
InChI Key |
PPNKCEMEKVGAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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